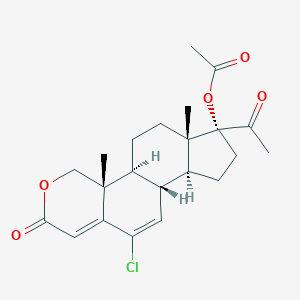

![molecular formula C6H3Cl2N3 B019425 4,6-dichloro-1H-imidazo[4,5-c]pyridine CAS No. 2589-12-0](/img/structure/B19425.png)

4,6-dichloro-1H-imidazo[4,5-c]pyridine

Overview

Description

Synthesis Analysis

4,6-Dichloro-1H-imidazo[4,5-c]pyridine and its derivatives have been synthesized through various methods, emphasizing the chemical versatility and reactivity of the imidazo[4,5-c]pyridine core. Techniques include palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles and copper-catalyzed amidation reactions, leading to diverse substitution patterns and enabling functional group diversity (Rosenberg, Zhao, & Clark, 2012; Wilson, Rosenberg, Kaminsky, & Clark, 2014). Additionally, a one-pot, metal-free, three-component reaction has been developed for the efficient formation of C-N, C-O, and C-S bonds, leading to imidazo[1,2-a]pyridines (Cao, Liu, Zhao, Cen, Lin, Zhu, & Fu, 2014).

Molecular Structure Analysis

The molecular structure and vibrational properties of 1H-imidazo[4,5-c]pyridine have been extensively studied. Theoretical data based on DFT quantum chemical calculations and experimental results from XRD, IR, and Raman studies have provided insight into the crystalline structure, highlighting hydrogen-bonded chains and the stability of the dimeric form (Dymińska, Wȩgliński, Gągor, & Hanuza, 2013).

Chemical Reactions and Properties

Imidazo[4,5-c]pyridine derivatives exhibit a wide range of chemical reactions due to their reactive core, enabling the formation of N-heterocyclic carbenes and facilitating diverse carbene transformations and C-H functionalizations (Alcarazo, Roseblade, Cowley, Fernández, Brown, & Lassaletta, 2005). These properties are crucial for synthesizing complex molecules with potential biological activity.

Physical Properties Analysis

The physical properties of 4,6-dichloro-1H-imidazo[4,5-c]pyridine derivatives, such as solubility and crystallinity, are influenced by their molecular structure. The crystallization in non-centrosymmetric orthorhombic space groups and the formation of hydrogen-bonded chains significantly affect the compound's physical state and interactions (Dymińska et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 4,6-dichloro-1H-imidazo[4,5-c]pyridine derivatives are key for their utility in synthetic chemistry. The ability to undergo selective functionalization and participate in complex cascade reactions underlines the importance of these compounds in the development of new synthetic methods and materials (Cao et al., 2014; Rosenberg et al., 2012).

Scientific Research Applications

Medicinal Chemistry

Imidazo[4,5-c]pyridine derivatives have shown potential in various therapeutic areas . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Antiviral Activity

Imidazo[4,5-c]pyridine derivatives have been synthesized and tested for their antiviral activity . The cytotoxic effect on the virus host cell lines was determined using the colorimetric MTS assay .

Cancer Research

The imidazo[4,5-c]pyridine core is present in the structure of 3-deazaneplanocin A (DZNep), which acts as a S-adenosyl-l-homocysteine synthesis inhibitor and a histone methyltransferase EZH2 inhibitor . Therefore, it can potentially be applied in various types of cancer and Ebola virus disease .

Analgesic and Anti-inflammatory Agents

Imidazo[4,5-c]pyridine derivatives are known to have analgesic and nonsteroidal anti-inflammatory properties . They can be used in the treatment of pain and inflammation .

Antidepressant

Some imidazo[4,5-c]pyridine derivatives exhibit antidepressant activity . They can potentially be used in the treatment of depression .

Antimicrobial Activity

Certain imidazo[4,5-c]pyridine derivatives possess antimicrobial activity . They can be used in the treatment of various bacterial infections .

Antagonists of Angiotensin II Receptors

Compounds in this class are known to be antagonists of angiotensin II receptors that exhibit hypotensive activity . This makes them potentially useful in the treatment of hypertension .

Cardiotonic Agents

Some imidazo[4,5-c]pyridine derivatives have been found to exhibit cardiotonic activity . They can potentially be used in the treatment of heart conditions .

Antiarrhythmic Agents

Imidazo[4,5-c]pyridine derivatives also exhibit antiarrhythmic activity . They can potentially be used in the treatment of arrhythmias .

Antisecretory Agents

Certain imidazo[4,5-c]pyridine derivatives possess antisecretory activity . They can potentially be used in the treatment of conditions involving excessive secretion .

Agricultural Applications

Derivatives of imidazopyridines are known to be used in agriculture for the treatment of the shoots of broad-leaved plants . They are also used in the fight against rodents .

Synthesis of Other Compounds

Imidazo[4,5-c]pyridine derivatives can be used in the synthesis of other compounds . For example, they have been used in the production of di- and tri-substituted imidazolones .

Future Directions

The future directions for “4,6-dichloro-1H-imidazo[4,5-c]pyridine” and its derivatives could involve further exploration of their biological activities . There is also potential for these compounds to be used in the development of new drugs . Additionally, the synthesis methods could be optimized for better yield and efficiency .

properties

IUPAC Name |

4,6-dichloro-1H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXNZTUWNBRZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(N=C1Cl)Cl)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50418419 | |

| Record name | 4,6-dichloro-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dichloro-1H-imidazo[4,5-c]pyridine | |

CAS RN |

2589-12-0 | |

| Record name | 2589-12-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-dichloro-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-1H-imidazo[4,5-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

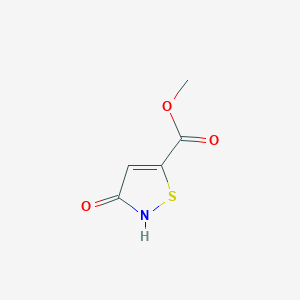

![2-Methylfuro[3,2-b]pyridin-3(2H)-one](/img/structure/B19356.png)